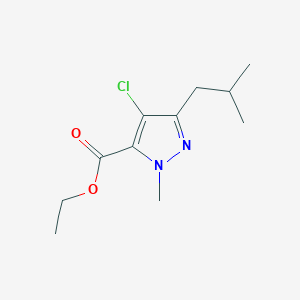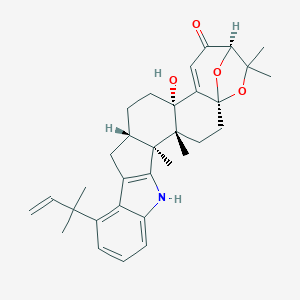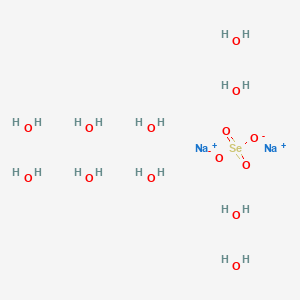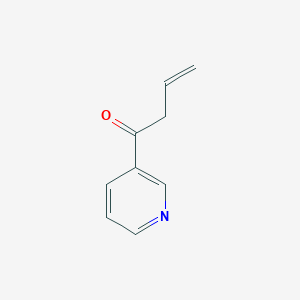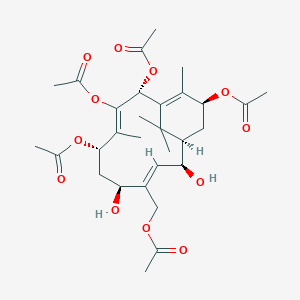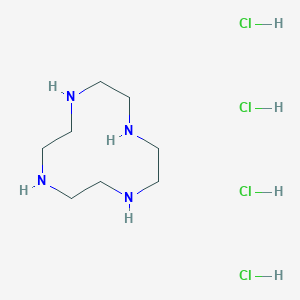
1,4,7,10-Tetraazacyclododecane tetrahydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7,10-Tetraazacyclododecane tetrahydrochloride is a macrocyclic compound with the chemical formula C8H20N4 · 4HClThis compound is notable for its ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications .
Aplicaciones Científicas De Investigación
1,4,7,10-Tetraazacyclododecane tetrahydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of macrocyclic chelating agents for metal ions.
Biology: It is employed in the radiolabeling of carbon nanotube bioconjugates by chelating radioisotopes.
Medicine: It forms complexes with gadolinium, which are used as MRI contrast agents.
Industry: It is used in the synthesis of various functionalized macrocyclic compounds.
Mecanismo De Acción
Target of Action
1,4,7,10-Tetraazacyclododecane tetrahydrochloride, also known as Cyclen tetrahydrochloride, is a macrocycle hydrochloride salt
Mode of Action
Cyclen tetrahydrochloride has an orthorhombic crystal structure . The cations are reported to exhibit crystallographic two-fold rotation symmetry and quadrangular conformation, having protonated N atoms at corner positions . .
Biochemical Pathways
It’s worth noting that cyclen tetrahydrochloride is a precursor to 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (dota), a macrocyclic complexing agent . DOTA has been used for radiolabeling of carbon nanotube bioconjugates by chelating 64 Cu radioisotope .
Action Environment
It’s worth noting that the synthesis of cyclen tetrahydrochloride involves the use of perhydro-2a,4a,6a,8a-tetraazacyclopenteno[1,3-f,g]acenaphthylene as a precursor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraazacyclododecane typically involves the cyclization of triethylenetetramine with diethyl oxalate in methanolic solution, yielding a twelve-membered cyclic oxamide. This product is then further processed to obtain 1,4,7,10-Tetraazacyclododecane . Another method involves the use of trifluoromethanesulfonic acid diphenyl ester as a key cyclization reagent .
Industrial Production Methods
Industrial production of 1,4,7,10-Tetraazacyclododecane often follows the Richman-Atkins synthesis, which involves the preparation of amine tosyl derivatives. This method is advantageous due to its cost-effectiveness and environmental benefits .
Análisis De Reacciones Químicas
Types of Reactions
1,4,7,10-Tetraazacyclododecane undergoes various chemical reactions, including:
Substitution Reactions: It can react with different substituents to form derivatives.
Complexation Reactions: It forms stable complexes with metal ions, which is a key feature of its chemical behavior.
Common Reagents and Conditions
Common reagents used in reactions with 1,4,7,10-Tetraazacyclododecane include trifluoromethanesulfonic acid, diethyl oxalate, and various metal salts. Reaction conditions often involve methanolic solutions and moderate temperatures .
Major Products
The major products formed from reactions involving 1,4,7,10-Tetraazacyclododecane include its metal complexes and various substituted derivatives .
Comparación Con Compuestos Similares
1,4,7,10-Tetraazacyclododecane tetrahydrochloride is unique due to its high stability and selectivity in forming metal complexes. Similar compounds include:
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): Used for radiolabeling and as MRI contrast agents.
1,4,8,11-Tetraazacyclotetradecane: Another macrocyclic compound with similar chelating properties.
1,4,7-Triazacyclononane: A smaller macrocyclic compound used in similar applications.
These compounds share similar properties but differ in their ring sizes and specific applications, highlighting the versatility and uniqueness of this compound.
Propiedades
Número CAS |
10045-25-7 |
|---|---|
Fórmula molecular |
C8H21ClN4 |
Peso molecular |
208.73 g/mol |
Nombre IUPAC |
1,4,7,10-tetrazacyclododecane;hydrochloride |
InChI |
InChI=1S/C8H20N4.ClH/c1-2-10-5-6-12-8-7-11-4-3-9-1;/h9-12H,1-8H2;1H |
Clave InChI |
FCBMQXSGMDFCSC-UHFFFAOYSA-N |
SMILES |
C1CNCCNCCNCCN1.Cl.Cl.Cl.Cl |
SMILES canónico |
C1CNCCNCCNCCN1.Cl |
| 10045-25-7 | |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


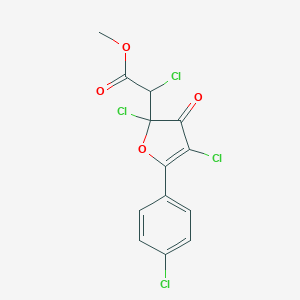

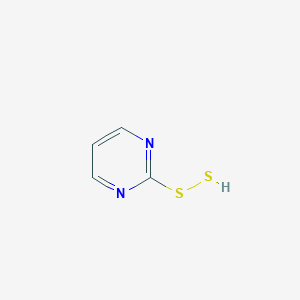
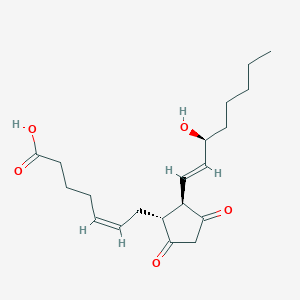
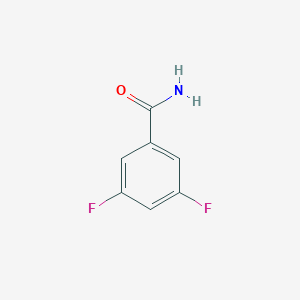

![Cyclopropanecarboxylic acid, 1-[(methoxycarbonyl)amino]-2,2-dimethyl-(9CI)](/img/structure/B161621.png)

